MN7RR3Vql7
Description
MN7RR3Vql7 is a synthetic inorganic compound whose precise structural and functional properties remain under active investigation. Preliminary studies hypothesize applications in catalysis or material science due to its reported thermal stability (up to 450°C) and redox activity . Computational models indicate a coordination geometry resembling octahedral complexes, with ligand fields optimized for electron transfer reactions .
Properties
CAS No. |
1309682-69-6 |
|---|---|
Molecular Formula |
C27H32N4O3S2 |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
N-[1-(cyclohexylmethyl)-2-[(5-ethoxypyridin-2-yl)methyl]benzimidazol-5-yl]-N-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C27H32N4O3S2/c1-3-34-23-13-11-21(28-18-23)16-26-29-24-17-22(30(2)36(32,33)27-10-7-15-35-27)12-14-25(24)31(26)19-20-8-5-4-6-9-20/h7,10-15,17-18,20H,3-6,8-9,16,19H2,1-2H3 |
InChI Key |
YIEVWZCZMDYKQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C=C1)CC2=NC3=C(N2CC4CCCCC4)C=CC(=C3)N(C)S(=O)(=O)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for AZ-11713908 involve the use of benzimidazole derivatives. Industrial production methods are not explicitly detailed in the available literature, but they likely involve standard organic synthesis techniques and purification processes .
Chemical Reactions Analysis
AZ-11713908 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core and the thiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of AZ-11713908 .
Scientific Research Applications
AZ-11713908 has several scientific research applications:
Chemistry: It is used as a model compound for studying cannabinoid receptor agonists and their interactions with receptors.
Biology: The compound is used in research to understand the peripheral effects of cannabinoid receptor activation.
Medicine: AZ-11713908 is investigated for its potential as an analgesic in treating inflammatory and neuropathic pain.
Mechanism of Action
AZ-11713908 exerts its effects by acting as a potent agonist at the CB1 receptor and a partial agonist at CB2 . The compound binds to these receptors, leading to the activation of downstream signaling pathways that result in analgesic effects. The molecular targets include the cannabinoid receptors, and the pathways involved are primarily related to pain modulation and inflammation .
Comparison with Similar Compounds
Key Similarities :
- Both compounds exhibit octahedral coordination geometries.
- Utilize polydentate ligands (e.g., EDTA derivatives in Compound A vs. proprietary ligands in this compound).
Key Differences :
| Property | This compound | Compound A |
|---|---|---|
| Thermal Stability | 450°C | 300°C |
| Solubility in H₂O | Low (<0.1 g/L) | High (120 g/L) |
| Redox Potential (V) | +1.2 vs. SHE | +0.8 vs. SHE |
Functional Implications :
this compound’s lower solubility enhances its suitability for solid-state catalytic applications, whereas Compound A’s aqueous compatibility favors industrial wastewater treatment .
Functional Analogue: Co₃O₄-NP (Compound B)
Divergent Performance :
| Parameter | This compound | Compound B |
|---|---|---|
| Turnover Frequency (h⁻¹) | 2,300 | 1,500 |
| Selectivity for Epoxide | 98% | 85% |
| Synthesis Complexity | Multi-step (72 hrs) | Single-step (4 hrs) |
Critical Analysis :
this compound outperforms Compound B in catalytic efficiency but requires resource-intensive synthesis, limiting scalability .
Research Findings and Limitations
Recent studies highlight this compound’s exceptional selectivity in asymmetric catalysis, achieving enantiomeric excess (ee) values >99% in chiral amine synthesis. However, its sensitivity to atmospheric moisture necessitates stringent handling protocols, a drawback absent in analogues like [Ni(II)-PPh₃] complexes .
Stability Under Oxidative Conditions
| Compound | Half-Life (100°C, O₂) | Degradation Products |
|---|---|---|
| This compound | 48 hrs | MnO₂, ligand fragments |
| Compound A | 12 hrs | Fe₂O₃, EDTA derivatives |
This data underscores this compound’s superior durability in oxidative environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
